molecular formula C6H3BCl2F3K B12843358 Potassium (2,6-dichlorophenyl)trifluoroborate

Potassium (2,6-dichlorophenyl)trifluoroborate

Cat. No.: B12843358
M. Wt: 252.90 g/mol
InChI Key: DZNYWXSADZMGTD-UHFFFAOYSA-N
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Description

Potassium (2,6-dichlorophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,6-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,6-dichlorophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,6-dichlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Mechanism of Action

The mechanism of action of potassium (2,6-dichlorophenyl)trifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium (2,6-dichlorophenyl)trifluoroborate is compared with other similar compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Properties

Molecular Formula

C6H3BCl2F3K

Molecular Weight

252.90 g/mol

IUPAC Name

potassium;(2,6-dichlorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BCl2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

DZNYWXSADZMGTD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]

Origin of Product

United States

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